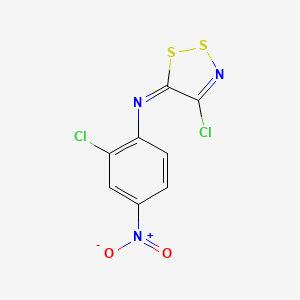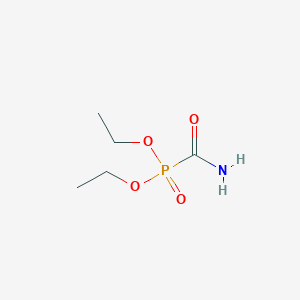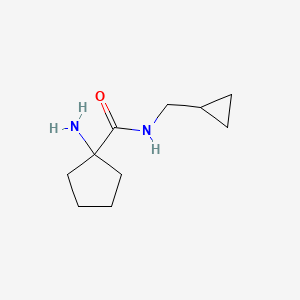![molecular formula C9H10F2N2O2 B2578879 [5-Cyclopropyl-3-(Difluormethyl)-1H-pyrazol-1-yl]essigsäure CAS No. 1002032-66-7](/img/structure/B2578879.png)
[5-Cyclopropyl-3-(Difluormethyl)-1H-pyrazol-1-yl]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Späte Difluormethylierung in der pharmazeutischen Chemie
Difluormethylierung ist ein starkes Werkzeug in der Medikamentenentwicklung. Forscher haben Methoden entwickelt, um die CF₂H-Gruppe in späten Syntheseschritten in organische Moleküle einzubringen. Diese Verbindung dient als wertvoller Baustein für die Herstellung neuer Medikamentenkandidaten. Durch die strategische Integration der Difluormethylgruppe können Medizinalchemiker die Wirksamkeit, metabolische Stabilität und Pharmakokinetik von Medikamenten verbessern .
Fluorierte Biomoleküle und Proteine
Die ortsspezifische Installation von CF₂H an großen Biomolekülen wie Proteinen ist zu einem spannenden Forschungsgebiet geworden. Durch die Einführung dieser fluorierten Einheit können Wissenschaftler die Proteinfunktion modulieren, die Bioverfügbarkeit verbessern und therapeutische Eigenschaften verstärken. Die präzise Kontrolle der Fluorierung an bestimmten Stellen innerhalb von Biomolekülen ist entscheidend für die Entwicklung von Biopharmazeutika der nächsten Generation .
Heterocyclische Chemie und Agrochemikalien
Die Difluormethylgruppe spielt eine entscheidende Rolle in der heterocyclischen Chemie. Forscher haben ihre Integration in verschiedene Heterocyclen, einschließlich Pyrazole, untersucht. Diese modifizierten Heterocyclen weisen veränderte Reaktivität, Stabilität und biologische Aktivität auf. Im Bereich der Agrochemikalien kann die Einführung von CF₂H zu neuen Pestiziden, Herbiziden und Fungiziden mit verbesserter Wirksamkeit und Umweltprofil führen .
Fluorierte Bausteine für die Materialwissenschaft
Fluorierte Verbindungen finden Anwendungen über Pharmazeutika hinaus. Die CF₂H-Gruppe trägt zur Gestaltung funktioneller Materialien bei, wie z. B. Polymere, Flüssigkristalle und organische Halbleiter. Durch die Integration dieses Motivs können Forscher Materialeigenschaften wie Löslichkeit, thermische Stabilität und elektronisches Verhalten feinabstimmen .
Nucleophile und elektrophile Transformationen
Difluormethylierungsreaktionen können über nucleophile oder elektrophile Wege ablaufen. Forscher haben synthetische Methoden entwickelt, um die CF₂H-Gruppe selektiv in verschiedene funktionelle Gruppen, einschließlich C(sp²) und C(sp³) Bindungen, einzubringen. Diese Transformationen ermöglichen die Konstruktion komplexer Moleküle mit fluorierten Substituenten, die Anwendungen in verschiedenen Bereichen finden .
Fluorierte Sonden für Bildgebung und Diagnostik
Fluorhaltige Verbindungen werden häufig in der Positronen-Emissions-Tomographie (PET) verwendet. Die Difluormethylgruppe kann in Radiotracer für die nicht-invasive Visualisierung biologischer Prozesse integriert werden. Forscher untersuchen ihr Potenzial als PET-Sonde für die In-vivo-Bildgebung spezifischer Rezeptoren, Enzyme und krankheitsbedingter Ziele .
Zusammenfassend lässt sich sagen, dass [5-Cyclopropyl-3-(Difluormethyl)-1H-pyrazol-1-yl]essigsäure ein immenses Potenzial in der pharmazeutischen Chemie, Materialwissenschaft und Diagnostik bietet. Ihr einzigartiges fluoriertes Motiv inspiriert weiterhin innovative Forschung und die Entwicklung neuer Therapeutika und Materialien. 🌟 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl bromide or through the use of difluorocarbene precursors.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
- **Ox
Eigenschaften
IUPAC Name |
2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)6-3-7(5-1-2-5)13(12-6)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYMLAWTVBTSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2578796.png)
![(2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2578799.png)

![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)


![1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2578809.png)
![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)


![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2578815.png)

![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)
![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)
